Home > Products > Screening Compounds P15905 > PF 06260933 dihydrochloride
PF 06260933 dihydrochloride -

PF 06260933 dihydrochloride

Catalog Number: EVT-256118
CAS Number:
Molecular Formula: C16H13ClN4.2HCl
Molecular Weight: 369.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MAP4K4 (HGK) inhibitor (IC50 = 140 nM). Also inhibits MINK and TNIK (IC50 values are 8 and 13 nM, respectively). Improves fasting hyperglycemia in mice. Orally active.
Overview

PF 06260933 dihydrochloride is a small molecule compound primarily recognized for its role as an inhibitor of the mitogen-activated protein kinase kinase kinase 4, commonly referred to as MAP4K4. This compound has garnered significant attention in the field of biomedical research due to its potential therapeutic applications, particularly in diabetes and cancer treatments. Its chemical formula is C16H13ClN42HClC_{16}H_{13}ClN_{4}\cdot 2HCl with a molecular weight of approximately 369.68 g/mol. The compound is sold for research purposes and is sourced from various suppliers, including Tocris and Sigma-Aldrich .

Source and Classification

PF 06260933 dihydrochloride is classified as a kinase inhibitor, specifically targeting MAP4K4, MINK, and TNIK with inhibitory concentrations (IC50) of 140 nM, 8 nM, and 13 nM respectively . It is produced under agreements from Pfizer Inc. for laboratory research use only. The compound has been included in various compound libraries aimed at screening for kinase inhibitors and antiviral agents .

Synthesis Analysis

Methods and Technical Details

  1. Formation of the Core Structure: The initial step likely involves the construction of the bipyridinyl core, which serves as the backbone for further functionalization.
  2. Chlorination: The introduction of chlorine atoms at specific positions on the phenyl ring is crucial for enhancing the compound's biological activity.
  3. Amine Functionalization: The final steps typically involve attaching amine groups to complete the synthesis of the dihydrochloride salt form.

The final product is purified to ensure a high degree of purity (≥98% as determined by high-performance liquid chromatography) before being made available for research applications .

Molecular Structure Analysis

Structure and Data

PF 06260933 dihydrochloride possesses a complex molecular structure characterized by:

  • Bipyridinyl Framework: This feature contributes to its ability to interact with various kinases.
  • Chlorine Substituents: The presence of chlorine enhances its lipophilicity and biological activity.
  • Dihydrochloride Salt Form: This form aids in solubility and stability during storage.

The InChI Key for PF 06260933 dihydrochloride is VRQXEOPUAQLBQI-UHFFFAOYSA-N, and its PubChem ID is 118701007 .

Chemical Reactions Analysis

Reactions and Technical Details

PF 06260933 dihydrochloride has been shown to participate in various biochemical reactions primarily through its inhibition of MAP4K4. Notable findings include:

  • Inhibition of Tumor Cell Migration: In studies involving glioma cells, treatment with PF 06260933 significantly reduced migration rates, indicating its potential role in cancer therapy by targeting cellular motility mechanisms .
  • Impact on Epithelial-Mesenchymal Transition (EMT): The compound has been implicated in modulating EMT markers, suggesting that it may influence cancer progression through changes in cell adhesion properties .
Mechanism of Action

Process and Data

The mechanism by which PF 06260933 exerts its effects primarily involves the inhibition of MAP4K4 activity. This inhibition disrupts signaling pathways that are critical for cell migration and invasion. Key points include:

  • MAP4K4 Inhibition: By inhibiting this kinase, PF 06260933 reduces downstream signaling that promotes cell movement and invasion.
  • Effects on EMT Markers: Studies have demonstrated that treatment leads to decreased expression of mesenchymal markers like vimentin while increasing epithelial markers such as E-cadherin, indicating a shift towards a non-invasive phenotype .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water (36.97 mg/mL) and dimethyl sulfoxide (7.39 mg/mL), facilitating its use in various biological assays .

Chemical Properties

  • Stability: Should be stored desiccated at room temperature to maintain stability.
  • Purity: High purity levels are essential for reliable experimental outcomes; ≥98% purity is standard .
Applications

Scientific Uses

PF 06260933 dihydrochloride has several promising applications in scientific research:

  • Cancer Research: Its ability to inhibit MAP4K4 makes it a valuable tool in studies aimed at understanding tumor biology and developing anti-cancer therapies.
  • Diabetes Studies: Research indicates that this compound may improve fasting hyperglycemia in animal models, suggesting potential applications in diabetes treatment .
  • Viral Infections: Investigations into its effects on human cytomegalovirus replication highlight its potential as an antiviral agent .
Molecular Mechanisms of Action

Kinase Inhibition Selectivity and Binding Dynamics

Structural Basis of MAP4K4 (HGK) Inhibition

PF 06260933 dihydrochloride is a potent and selective ATP-competitive inhibitor targeting the serine/threonine kinase MAP4K4 (HGK), with a reported biochemical IC₅₀ of 140 nM [1]. MAP4K4 belongs to the STE20/MAP4K family and features an N-terminal kinase domain, a central coiled-coil domain, and a C-terminal citron homology (CNH) domain critical for protein-protein interactions [2]. The compound binds within the ATP-binding pocket of the kinase domain, exploiting unique hydrophobic residues to achieve high selectivity. Structural analyses indicate that its bipyridine-diamine core forms hydrogen bonds with the kinase hinge region, while the 4-chlorophenyl moiety extends into a hydrophobic pocket, stabilizing the inactive conformation [1]. This binding disrupts the phosphorylation capacity of MAP4K4, which normally functions as an upstream activator of MAP3Ks (e.g., MEKK1) in stress-response pathways [2].

Table 1: Structural Domains of MAP4K4 and Inhibitor Interactions

DomainFunctionRole in PF 06260933 Binding
N-terminal kinaseCatalytic activity; phosphotransferaseDirect binding site; hydrogen bonding with hinge region
Coiled-coilDimerization; regulatory interactionsAllosteric influence on kinase conformation
CNH domainProtein-protein interactions (e.g., MEKK1, β1-integrin)Disrupted signaling complex formation

Cross-Reactivity with MINK and TNIK: Comparative IC₅₀ Analysis

PF 06260933 exhibits significant cross-reactivity with the structurally homologous kinases MINK (MAP4K6) and TNIK (MAP4K7), with IC₅₀ values of 8 nM and 13 nM, respectively [1] [3]. This cross-reactivity arises from >86% sequence identity within the kinase domains of these enzymes. Molecular modeling reveals that MINK and TNIK share conserved ATP-binding pocket residues with MAP4K4, allowing the inhibitor to engage similarly with all three kinases [3]. The compound’s selectivity profile against broader kinome panels remains undefined in the provided data, but its potency against this kinase subfamily underscores its utility as a tool for studying GCK-IV group functions.

Table 2: Selectivity Profile of PF 06260933 Across GCK-IV Kinases

Kinase TargetAlternative NameIC₅₀ (nM)Sequence Homology to MAP4K4 Kinase Domain
MAP4K4HGK140Reference (100%)
MAP4K6MINK886.8%
MAP4K7TNIK1390%

Downstream Signaling Pathways Modulated by MAP4K4 Inhibition

ERK/MAPK Pathway Regulation in Metabolic and Oncogenic Contexts

Inhibition of MAP4K4 by PF 06260933 dihydrochloride disrupts multiple MAPK cascades, notably suppressing JNK phosphorylation more potently than ERK or p38 pathways [2] [4]. In metabolic contexts, this inhibition improves fasting hyperglycemia in murine models by attenuating JNK-driven gluconeogenic gene expression (e.g., PEPCK, G6Pase) [1] [7]. In prostate cancer (PCa), MAP4K4 overexpression correlates with metastatic progression, and genetic or pharmacological (PF 06260933) blockade reduces tumor cell migration and clonogenicity. Mechanistically, this occurs via impaired JNK/c-Jun signaling, leading to downregulation of matrix metalloproteinases and invasion mediators [4]. TNF-α-induced ERK activation is also blunted, diminishing proliferative responses in endothelial and cancer cells [2] [5].

Role in Cytoskeletal Remodeling and Actin Polymerization Dynamics

PF 06260933 profoundly alters cytoskeletal dynamics by disrupting MAP4K4’s regulation of Rho GTPases and focal adhesion turnover. In prostate cancer cells (e.g., PC3), CRISPR/Cas9-mediated MAP4K4 knockout or PF 06260933 treatment increases cell spreading and stabilizes focal adhesions, as evidenced by elevated phosphorylated FAK (p-FAK) and vinculin accumulation [4]. This is concomitant with F-actin reorganization, reducing stress fiber formation and lamellipodial protrusions essential for motility. Similarly, in neurons, PF 06260933 (≥5 µM) suppresses GAP43 phosphorylation at Ser96—a JNK-dependent process—leading to impaired neurite outgrowth [3]. These findings implicate the MAP4K4-JNK axis as a master regulator of cytoskeletal plasticity in both pathological (cancer metastasis) and physiological (neuronal development) contexts.

Table 3: Functional Consequences of MAP4K4 Inhibition Across Disease Contexts

Disease ContextKey Pathway AffectedCellular OutcomeExperimental Evidence
Type 2 DiabetesJNK/PEPCK-G6Pase axisReduced hepatic glucose output↓ Fasting glycemia in mice [1]
Prostate CancerJNK/MMP; FAK/Rho GTPase↓ Migration, ↑ focal adhesion stabilityCRISPR KO + PF 06260933 in PC3 cells [4]
Neuronal DevelopmentJNK/GAP43 (Ser96 phosphorylation)Impaired neurite elongationHippocampal cultures + PF 06260933 [3]

Properties

Product Name

PF 06260933 dihydrochloride

Molecular Formula

C16H13ClN4.2HCl

Molecular Weight

369.68

Synonyms

5-(4-Chlorophenyl)-[3,3/'-bipyridine]-6,6/'-diamine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.